1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O .
Synthesis Analysis
There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound . A detailed analysis of these methods can provide insights into the possible synthesis pathways for this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for a similar compound, 1-(1H-pyrazol-4-yl)ethanone .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the reactions of structurally similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular weight and structure .Scientific Research Applications
Chemical Transformation and Synthesis
- 1-(1H-pyrazol-3-yl)ethanone hydrazone is formed through hydrazinolysis of related compounds, leading to the synthesis of 1H-pyrazole-3-carboxylic acid upon oxidation (Smolyar, 2010).
Biomedical Applications
Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties show moderate inhibitory activity against fungal diseases (Liu et al., 2012).
Derivatives like 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone demonstrate significant antimicrobial activity (Bondock et al., 2011).
A series of benzimidazole and pyrazoline motifs bearing compounds show notable antimicrobial activity against various bacteria and fungi (Desai et al., 2017).
Material Science and Synthesis
Studies on 4-acetylpyrazole, a related compound, reveal insights into the crystal structure and solid-state electronic structure, indicating potential material science applications (Frey et al., 2014).
Pyrazole and pyrazoline derivatives, including those similar to 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone, show potential as new oligonucleotide stabilization agents (Sottofattori et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(4-hydroxy-1-propan-2-ylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-7(12)8(9-10)6(3)11/h4-5,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVYMGEZZRKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.